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4-Chloro-2-(naphthalen-1-yl)aniline

Cat. No.: B1457503
CAS No.: 1429791-79-6
M. Wt: 253.72 g/mol
InChI Key: UHBODQPCOGCPDS-UHFFFAOYSA-N
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Description

General Significance of Substituted Aniline (B41778) Derivatives in Organic Synthesis and Medicinal Chemistry

Substituted anilines are a class of organic compounds derived from aniline, where one or more hydrogen atoms on the benzene (B151609) ring have been replaced by other functional groups. wisdomlib.org This structural modification gives rise to a vast array of molecules with diverse chemical properties and applications. In organic synthesis, substituted anilines are fundamental building blocks and versatile starting materials. wisdomlib.orgbeilstein-journals.org They are crucial for creating more complex molecules, including benzothiazole (B30560) and cinnoline (B1195905) derivatives. wisdomlib.org

The reactivity of the aniline core, particularly its susceptibility to electrophilic substitution reactions, makes it a valuable synthetic intermediate. wikipedia.org The amino group (-NH2) strongly activates the aromatic ring, directing incoming substituents primarily to the ortho and para positions. wikipedia.org However, to achieve specific substitution patterns, the highly reactive amino group often requires protection, for instance, by acetylation with acetyl chloride. wikipedia.org

Methods for synthesizing substituted anilines are well-established and varied. A common industrial route involves the nitration of a substituted aromatic compound followed by the reduction of the nitro group to an amine. wikipedia.org For example, this method is used to convert chlorobenzene (B131634) into 4-chloroaniline (B138754). wikipedia.org Alternative modern methods include the Buchwald-Hartwig coupling and Ullmann reactions, which involve the amination of aryl halides. wikipedia.orgacs.org

In medicinal chemistry, aniline derivatives are integral to the development of pharmaceuticals. One of the most well-known drugs derived from aniline is paracetamol (acetaminophen). wikipedia.org The structural framework of substituted anilines is found in a wide range of therapeutic agents. The ability to introduce various substituents allows chemists to fine-tune the molecule's pharmacokinetic profile, such as its lipophilicity, which influences absorption and bioavailability. nih.gov Electron-donating or electron-withdrawing groups on the aniline ring can significantly alter the molecule's electronic properties and its interaction with biological targets. wisdomlib.orgafit.edu For instance, electron-rich p-substituted anilines have been shown to be effective catalysts in reactions like hydrazone formation, which is relevant in dynamic combinatorial chemistry for drug discovery. rsc.org

Importance of Naphthalene (B1677914) Motifs in Bioactive Molecules and Material Science

Naphthalene, a bicyclic aromatic hydrocarbon consisting of two fused benzene rings, is another critical scaffold in chemical research. ijpsjournal.comencyclopedia.com First identified in 1819 from coal tar, its planar, π-conjugated system imparts unique properties that have been exploited in both medicinal chemistry and material science. ijpsjournal.comencyclopedia.com

In the realm of bioactive molecules, the naphthalene moiety is present in numerous natural products and synthetic drugs with a broad spectrum of pharmacological activities. nih.gov These include anticancer, antimicrobial, anti-inflammatory, and antiviral agents. ijpsjournal.comnih.gov Marketed drugs containing the naphthalene scaffold include the antifungal agents naftifine (B1207962) and terbinafine, the non-steroidal anti-inflammatory drug (NSAID) naproxen, and the beta-blocker propranolol. nih.gov The cytotoxic nature of naphthalene and its derivatives, such as naphthoquinones, is often attributed to their ability to interact with cellular proteins and generate reactive oxygen species. nih.govnih.gov The rigid and planar structure of the naphthalene ring can facilitate π-π stacking interactions with biological targets like enzymes and DNA. nih.gov

In material science, naphthalene's applications are equally significant. It is a primary raw material for the industrial production of phthalic anhydride, which is then used to manufacture plastics, resins, and dyes. vedantu.com The unique optical and electronic properties of the naphthalene ring system make it a valuable component in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its derivatives are also used as solvents and lubricants. vedantu.comalfa-chemistry.com

Contextualizing 4-Chloro-2-(naphthalen-1-yl)aniline within Contemporary Chemical Research

This compound is a molecule that combines the structural features of both a substituted aniline and a naphthalene-containing compound. Its hybrid structure makes it a subject of interest in modern chemical research, particularly as a building block for more complex molecular architectures in pharmaceutical and materials science development.

The synthesis of this compound can be approached through several established organic chemistry reactions. One potential pathway involves the chlorination of 2-(naphthalen-1-yl)aniline. Another route could be a condensation reaction between naphthalen-1-ylamine and a chlorinated aromatic compound, likely facilitated by a catalyst. A multi-step synthesis might involve the nitration of a precursor, followed by chlorination, and finally the reduction of the nitro group to form the aniline moiety.

The presence of the chloro-substituent, the aniline group, and the naphthalene ring system provides multiple reactive sites for further chemical modification. This versatility allows researchers to use this compound as a scaffold to develop novel compounds. For example, studies have shown it has potential as a lead compound for developing new antibacterial agents, with demonstrated efficacy against strains like Staphylococcus aureus. Its dual aromatic nature allows for the exploration of new synthetic methods and the construction of advanced materials.

Below is a data table summarizing the key properties of this compound.

PropertyValue
CAS Number 1429791-79-6
Molecular Formula C₁₆H₁₂ClN
Molecular Weight 253.72 g/mol
InChI Key UHBODQPCOGCPDS-UHFFFAOYSA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12ClN B1457503 4-Chloro-2-(naphthalen-1-yl)aniline CAS No. 1429791-79-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-naphthalen-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN/c17-12-8-9-16(18)15(10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBODQPCOGCPDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC(=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloro 2 Naphthalen 1 Yl Aniline and Analogous Structures

Precursor Synthesis Strategies

The successful synthesis of the target compound is heavily reliant on the efficient preparation of its key building blocks: a halogenated aniline (B41778) and a naphthalene-based amine component.

Synthesis of Halogenated Aniline Precursors

The creation of appropriately substituted halogenated anilines is a foundational step. These precursors can be synthesized through several established organic chemistry reactions. Common starting materials include simpler anilines, nitroarenes, or other benzene (B151609) derivatives.

One direct approach is the electrophilic halogenation of an existing aniline. For example, 2-bromo-4-chloroaniline (B1265534) can be prepared from 4-chloroaniline (B138754) through electrophilic bromination. acs.org This method often involves treating the aniline with a brominating agent in a suitable solvent system, such as dichloromethane (B109758) and methanol. acs.org Similarly, the chlorination of 4-nitroaniline (B120555) can be used to introduce chlorine atoms onto the aromatic ring, which can then be followed by reduction of the nitro group. chemrevlett.com

A frequently employed strategy involves the nitration of a halogenated benzene derivative, followed by the reduction of the nitro group to an amine. For instance, 4-chloro-2-nitroaniline (B28928) can be synthesized via the amination of 1,4-dichloro-2-nitrobenzene. wikipedia.org Alternatively, anilines can be halogenated through more complex, multi-step sequences. A multi-step synthesis of 2-chloro-4-bromoaniline has been documented starting from nitrobenzene, proceeding through intermediates like p-bromoacetanilide and 2-chloro-4-bromoacetanilide. manchester.ac.uk

Modern methods also offer regioselective halogenation. For instance, the treatment of N,N-dialkylaniline N-oxides with thionyl chloride can achieve selective ortho-chlorination.

Table 1: Selected Synthetic Methods for Halogenated Aniline Precursors

PrecursorStarting Material(s)Key Reagents/MethodReference
2-Bromo-4-chloroaniline4-ChloroanilineElectrophilic bromination acs.org
4-Chloro-2-nitroaniline1,4-Dichloro-2-nitrobenzeneAmination wikipedia.org
2-Chloro-4-bromoanilineNitrobenzeneMulti-step synthesis involving nitration, acetylation, halogenation, and hydrolysis manchester.ac.uk
2,6-Dichloro-4-nitroaniline4-NitroanilineChlorination with chlorine bleaching liquor and acid chemrevlett.com

Synthesis of Naphthalen-1-yl Amine Precursors

The naphthalene (B1677914) component is typically introduced as either naphthalen-1-amine (1-naphthylamine) or a derivative suitable for coupling reactions, such as naphthalen-1-ylboronic acid.

The most direct route to naphthalen-1-amine is the reduction of 1-nitronaphthalene. nih.govnih.gov This transformation can be achieved using classical methods like iron in the presence of hydrochloric acid or through catalytic hydrogenation with catalysts such as nickel. nih.gov

For use in certain cross-coupling reactions, naphthalen-1-ylboronic acid is a critical precursor. It is commonly prepared via a Grignard reaction. nih.govwikipedia.org This involves reacting 1-bromonaphthalene (B1665260) with magnesium to form the Grignard reagent, which is then treated with a trialkyl borate (B1201080) like trimethyl borate, followed by acidic workup. nih.govrug.nl

Table 2: Synthetic Methods for Naphthalen-1-yl Precursors

PrecursorStarting Material(s)Key Reagents/MethodReference
Naphthalen-1-amine1-NitronaphthaleneReduction with Fe/HCl or catalytic hydrogenation nih.govnih.gov
Naphthalen-1-ylboronic acid1-BromonaphthaleneGrignard formation followed by reaction with trialkyl borate nih.govrug.nl

Direct C-N Bond Formation Approaches

With the precursors in hand, the central challenge is the formation of the C-N bond linking the aniline and naphthalene rings.

Amination Reactions Utilizing Naphthalen-1-yl Amine Derivatives

Direct amination methods involve the coupling of a naphthalen-1-yl amine derivative with a suitable halogenated aromatic compound. One documented approach for forming the 2-(naphthalen-1-yl)aniline backbone is a condensation reaction between naphthalen-1-ylamine and a chlorinated aromatic compound, facilitated by a copper(I) iodide catalyst. A gold(I)-catalyzed 6-endo-dig cyclization of aromatic 1,5-enynes has also been developed to synthesize 2-(naphthalen-2-yl)anilines, a reaction that showcases the utility of noble metal catalysis in forming such structures. researchgate.net

Smiles Rearrangement in Aniline Synthesis

The Smiles rearrangement is a powerful, transition-metal-free intramolecular nucleophilic aromatic substitution reaction that can be harnessed for diarylamine synthesis. acs.orgumich.edu A notable variant is the desulfinylative Smiles rearrangement. nih.govnih.gov In this process, diarylamines are formed directly from sulfinamides under mild conditions. acs.orgmanchester.ac.uk This approach is particularly advantageous for creating sterically hindered diarylamines that are difficult to access through traditional intermolecular methods like SNAr chemistry. acs.org The reaction proceeds through a 3-exo-trig ipso substitution pathway, a type of reactivity that is distinct from that of the more commonly used and stable sulfonamides. nih.gov

Catalytic Approaches in C-N Coupling

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-N bonds efficiently and with high functional group tolerance. The Buchwald-Hartwig amination and the Ullmann condensation are the cornerstone methodologies in this area.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. wikipedia.orgrug.nl The versatility of this reaction allows for the coupling of a wide array of amines and aryl partners. wikipedia.org Its development has gone through several "generations" of catalyst systems, typically involving a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a sterically demanding phosphine (B1218219) ligand such as X-Phos, JohnPhos, or DavePhos. rsc.orglibretexts.orgbeilstein-journals.org The choice of ligand is crucial and depends on the specific substrates being coupled. rug.nl

The Ullmann condensation (or Ullmann-type reaction) is a copper-promoted conversion of aryl halides to aryl amines (among other products). wikipedia.org The C-N bond-forming variant is often referred to as the Goldberg reaction. wikipedia.org Traditional Ullmann conditions required harsh conditions, including high temperatures and stoichiometric copper. wikipedia.org However, modern protocols utilize soluble copper catalysts, often supported by ligands like diamines or phenanthroline, which allow the reaction to proceed under milder conditions. wikipedia.orgunito.it This method is a viable alternative to palladium-catalyzed approaches for the synthesis of diarylamines.

Table 3: Comparison of Major Catalytic C-N Coupling Reactions

ReactionCatalyst SystemTypical ConditionsKey FeaturesReference
Buchwald-Hartwig AminationPalladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) + Phosphine Ligand (e.g., X-Phos, BINAP)Base (e.g., NaO t Bu, Cs₂CO₃), Aprotic Solvent (e.g., Toluene, Dioxane)Broad substrate scope, high functional group tolerance, generally milder conditions. wikipedia.orgrug.nl
Ullmann Condensation (Goldberg Reaction)Copper (e.g., CuI, Cu powder) ± Ligand (e.g., phenanthroline, diamines)Often requires higher temperatures, polar solvents (e.g., DMF, NMP).Classic method, alternative to Pd-catalysis, ligand development has improved conditions. wikipedia.orgorganic-chemistry.org

Copper-Catalyzed Aryl Amination Using Related Ligands

The efficiency and scope of copper-catalyzed N-arylation reactions are significantly enhanced by the use of ligands, which stabilize the copper catalyst and facilitate the coupling process. beilstein-journals.org Traditional Ullmann reactions often required harsh conditions, but the introduction of ligands has enabled these reactions to proceed under milder temperatures. wikipedia.orgbeilstein-journals.org

A variety of ligands have been developed and proven effective in the copper-catalyzed amination of aryl halides. Diamines, in particular, have emerged as a robust class of ligands. For instance, N,N'-dimethylethylenediamine (DMEDA) is a well-established, strongly electron-donating ligand known for its excellent activity in CuI-catalyzed cross-coupling reactions. researchgate.net Similarly, N,N′-dimethylcyclohexane-1,2-diamine (DMCHDA) has been identified as a powerful ligand for the arylation of various nitrogen-containing heterocycles using aryl iodides and bromides. mdpi.com

Phenanthroline-based ligands have also demonstrated high efficacy. 4,7-Dimethoxy-1,10-phenanthroline was found to be an efficient ligand for the copper-catalyzed N-arylation of imidazoles and benzimidazoles with both aryl iodides and bromides under mild conditions. acs.org Furthermore, chelating Schiff bases, such as Chxn-Py-Al, have been shown to generate remarkably general copper catalysts for the N-arylation of a wide range of nitrogen nucleophiles, including pyrrole, indole, and amides, with aryl iodides. acs.orgnih.gov The use of such ligands allows the reactions to be compatible with a broad range of aryl halides, including those that are sterically hindered or bear various electronic properties. nih.gov More recently, anionic N,N'-diarylbenzene-1,2-diamine ligands have been developed for the amination of base-sensitive aryl bromides. chemistryviews.org

Investigation of Catalyst Systems and Reaction Efficiencies

The choice of the copper source and base is critical to the success of the N-arylation reaction. Copper(I) salts, particularly copper(I) iodide (CuI), are most commonly employed and are often more catalytically active than copper(0) or copper(II) sources. researchgate.netresearchgate.net In some systems, copper(II) acetate (B1210297) (Cu(OAc)₂) and copper oxides (like CuO) have also been used effectively. acs.orgmdpi.com The catalyst system's efficiency is often evaluated by the yield of the desired N-arylated product under specific reaction conditions.

The reaction mechanism for Ullmann-type aminations involves the copper(I) species. wikipedia.org While ligand-free systems exist, they often require higher temperatures. rug.nl The presence of a ligand generally accelerates the reaction, allowing for milder conditions and broader substrate scope. nih.gov For example, the coupling of aryl halides with amines can be significantly influenced by the catalyst system. In the synthesis of diarylamines, a system comprising CuI and a suitable ligand like an amino acid or a diamine, in conjunction with a base such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is common. mdpi.comresearchgate.net

The efficiency of different catalyst systems can be compared by examining the product yields under standardized conditions. For instance, the N-arylation of various amines with aryl halides has been studied using different copper sources and ligands, demonstrating varying degrees of success depending on the specific substrates and conditions employed.

Below is a table illustrating the efficiency of different catalyst systems in the N-arylation of various amines with aryl halides, analogous to the synthesis of 4-chloro-2-(naphthalen-1-yl)aniline.

Aryl HalideAmineCatalyst System (Catalyst/Ligand/Base)SolventTemp (°C)Time (h)Yield (%)Reference
IodobenzenePyrroleCuO/AB / KOtBuToluene1801892 (Conversion) mdpi.com
Iodobenzene1H-PyrazoleCuO/AB / KOtBuToluene1801896 (Conversion) mdpi.com
BromobenzeneAnilineCuO nanoparticles / KOHDMSO--80 mdpi.com
Chlorobenzene (B131634)AnilineCuO nanoparticles / KOHDMSO--60 mdpi.com
2-BromopyridineMorpholineCuI / L-proline / K₂CO₃DMSO901292 researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing the yield and efficiency of the synthesis of this compound and related diarylamines. Key parameters that are typically adjusted include the choice of catalyst, ligand, base, solvent, reaction temperature, and reaction time. researchgate.netmdpi.com

The selection of the copper source is a primary consideration. Studies often show that CuI provides the best results compared to other copper sources like Cu(0) or Cu(II) salts. researchgate.netresearchgate.net The absence of a ligand often results in significantly lower yields, highlighting the importance of the ligand in the catalytic cycle. researchgate.net

The base plays a crucial role in the reaction, typically by deprotonating the amine nucleophile. Common bases include inorganic salts like K₂CO₃, K₃PO₄, and cesium carbonate (Cs₂CO₃), as well as weaker bases like sodium trimethylsilanolate (NaOTMS) for base-sensitive substrates. researchgate.netchemistryviews.org The choice of base can significantly impact the reaction rate and yield.

Solvents for copper-catalyzed N-arylation are typically polar and high-boiling, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), dioxane, or toluene. wikipedia.orgresearchgate.netmdpi.com The solvent can influence the solubility of the reactants and the catalyst, thereby affecting the reaction's efficiency. researchgate.net

Temperature and reaction time are also critical. While modern ligand-assisted protocols allow for milder conditions, temperatures often range from 80 to 130 °C. mdpi.comgoogle.com Increasing the temperature can sometimes lead to higher conversion but may also promote the formation of side products. researchgate.netmdpi.com The optimal reaction time is determined by monitoring the consumption of the starting materials. mdpi.com

The following interactive table presents data from an optimization study for a copper-catalyzed N-arylation reaction, demonstrating how changes in reaction parameters affect the product yield.

EntryCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
1CuI (10)NoneK₂CO₃DMSO90<10 researchgate.net
2Cu₂O (10)L-prolineK₂CO₃DMSO9072 researchgate.net
3Cu(acac)₂ (10)L-prolineK₂CO₃DMSO9056 researchgate.net
4CuI (10)L-prolineK₂CO₃DMSO9092 researchgate.net
5CuI (10)L-prolineK₃PO₄DMSO9085 researchgate.net
6CuI (10)L-prolineCs₂CO₃DMSO9078 researchgate.net
7CuI (10)L-prolineK₂CO₃DMF9081 researchgate.net
8CuI (10)L-prolineK₂CO₃Dioxane9075 researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides profound insights into the molecular vibrations and functional groups present in the compound.

The FT-IR spectrum of 4-Chloro-2-(naphthalen-1-yl)aniline is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. While specific experimental data for this exact molecule is not publicly available, analysis of related structures provides a reliable basis for spectral interpretation. For instance, in analogous aromatic amines, a key absorption band is observed for the N-H stretching vibration. In 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, the N-H group presents a strong absorption band at 3264 cm⁻¹. mdpi.com The presence of the amino group is further confirmed by C-N stretching vibrations, which are typically found in the 1235-1339 cm⁻¹ region. mdpi.com

The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, consistent with standard aromatic compounds. The carbon-carbon stretching vibrations within the aniline (B41778) and naphthalene (B1677914) rings typically manifest as a series of bands in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibration for a chloro-substituted benzene (B151609) ring is generally observed in the lower frequency region of the spectrum, with a peak around 741 cm⁻¹ being characteristic for similar chlorinated compounds. mdpi.com

Table 1: Predicted FT-IR Vibrational Frequencies and Assignments for this compound

Frequency Range (cm⁻¹) Assignment Intensity Reference Compound
~3400-3300 N-H Stretch Medium-Strong 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline mdpi.com
~3100-3000 Aromatic C-H Stretch Medium-Weak General Aromatic Amines
~1620-1580 N-H Bending Medium General Aromatic Amines
~1600-1400 Aromatic C=C Ring Stretch Medium-Strong 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline mdpi.com
~1340-1230 C-N Stretch Medium 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline mdpi.com
~750-740 C-Cl Stretch Strong 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline mdpi.com

This table is predictive, based on data from analogous compounds.

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching vibrations of the naphthalene and benzene rings are expected to produce strong signals. In a related compound, 4-chloro-2-bromoaniline, all 36 fundamental vibrations are active in both Raman and IR spectroscopy. globalresearchonline.net The aromatic ring stretching modes would be particularly prominent in the Raman spectrum. Theoretical studies on similar molecules indicate that DFT calculations are effective in predicting Raman activities. researchgate.net

A comprehensive analysis of the vibrational modes combines both FT-IR and FT-Raman data. The N-H stretching mode in the FT-IR spectrum is a clear indicator of the primary amine group. The positions and number of bands corresponding to the aromatic C=C stretching vibrations can provide information about the substitution pattern of the rings. The C-Cl bond, being a strong absorber in the low-frequency region of the IR spectrum, serves as a definitive marker for the chloro-substitution. The characteristic vibrations of the naphthalene ring system, including the ring "breathing" modes, are also expected and can be distinguished from those of the aniline ring based on their known frequency ranges from studies on compounds like N-(2,5-dimethylhexan-2-yl)naphthalen-1-amine. rsc.org

Quantum Chemical Investigations: Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For "4-Chloro-2-(naphthalen-1-yl)aniline," DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, are employed to determine the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. scispace.comresearchgate.net This process involves finding the minimum energy conformation on the potential energy surface of the molecule.

The choice of basis set is crucial for the accuracy of these calculations. A commonly used and effective basis set for organic molecules containing heteroatoms is the 6-311G(d,p) or 6-311++G(d,p), which provides a good balance between computational cost and accuracy. scispace.comresearchgate.net The optimized structural parameters, including bond lengths, bond angles, and dihedral angles, serve as the foundation for further computational analyses. nih.gov The process ensures that the calculated properties correspond to a true energy minimum on the potential energy surface. nih.gov

In a typical validation process, the bond lengths, bond angles, and dihedral angles from the DFT-optimized structure would be compared against the X-ray data. A high degree of correlation between the theoretical and experimental values would confirm that the chosen computational level (functional and basis set) accurately models the molecule's geometry.

Table 1: Illustrative Comparison of Theoretical and Experimental Geometrical Parameters for a Related Structure

ParameterDFT Calculated Value (Typical)Experimental X-ray Value (Example: N-(4-Chlorophenyl)-2-(naphthalen-1-yl)acetamide)
Naphthalene-Phenyl Dihedral Angle~70-80°74.8(2)° nih.gov
C-Cl Bond Length~1.75 ÅData not specified in abstract nih.gov
C-N Bond Length~1.40 ÅData not specified in abstract nih.gov

Electronic Structure Analysis

The electronic properties of a molecule are key to understanding its reactivity and behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netthaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.netpastic.gov.pkresearchgate.net

A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. thaiscience.info Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. nih.gov For aromatic compounds like "this compound," the HOMO is typically localized on the electron-rich parts of the molecule, such as the aniline (B41778) and naphthalene (B1677914) rings, while the LUMO is distributed over the electron-accepting regions. The presence of substituents like chlorine and the extended π-system of naphthalene can reduce the HOMO-LUMO gap compared to simpler amines. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies and Related Parameters (Calculated via DFT/B3LYP)

ParameterTypical Calculated Value (eV)
E (HOMO)-5.5 to -6.0
E (LUMO)-1.0 to -1.5
Energy Gap (ΔE)4.0 to 5.0

Note: These are typical, illustrative values for similar aromatic amines; specific values for the title compound require dedicated computation.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. thaiscience.info It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich), which are favorable for electrophilic attack, while blue indicates regions of most positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. Green represents areas of neutral potential.

For "this compound," the MEP surface would likely show:

Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen atom of the amine group and the chlorine atom, as well as across the π-systems of the naphthalene and aniline rings. These are the most likely sites for interaction with electrophiles.

Positive Potential (Blue): Located around the hydrogen atoms of the amine group and potentially on the C-H bonds of the aromatic rings.

This analysis helps in understanding the molecule's intermolecular interactions and reactivity patterns. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which correspond to the familiar Lewis structure picture. uni-muenchen.de This method is particularly useful for studying charge delocalization, intramolecular interactions, and hyperconjugation.

A key part of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. uni-muenchen.de This reveals stabilizing interactions, such as the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. For "this compound," significant interactions would include:

Delocalization from the lone pair of the nitrogen atom (LP(N)) to the antibonding π* orbitals of the adjacent phenyl and naphthyl rings.

Delocalization from the π orbitals of the aromatic rings to the corresponding π* antibonding orbitals.

The stabilization energy (E(2)) associated with these interactions quantifies their importance. Higher E(2) values indicate stronger delocalization and greater stabilization of the molecule.

Table 3: Illustrative NBO Analysis - Major Donor-Acceptor Interactions and Stabilization Energies (E(2))

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (N)π* (Aromatic Ring)High
π (C=C)Phenylπ* (C=C)PhenylModerate
π (C=C)Naphthylπ* (C=C)NaphthylModerate

Note: LP denotes a lone pair, and π denotes an antibonding orbital. Specific values require dedicated computation.*

Computational Prediction of Spectroscopic Properties

Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are widely used to predict various spectroscopic properties, which can then be compared with experimental spectra to confirm the molecular structure.

Vibrational Spectroscopy (IR): DFT calculations can predict the vibrational frequencies of a molecule. nih.gov The resulting computed infrared (IR) spectrum, showing the characteristic vibrational modes (e.g., N-H stretch, C-Cl stretch, aromatic C-H bending), can be compared with an experimental FT-IR spectrum. This comparison helps in the assignment of experimental vibrational bands to specific atomic motions. nih.gov

Electronic Spectroscopy (UV-Vis): TD-DFT is the method of choice for calculating the electronic transitions of a molecule. researchgate.net It can predict the absorption wavelengths (λmax) and oscillator strengths of the electronic transitions, typically corresponding to π→π* and n→π* transitions in conjugated systems like "this compound." This allows for a theoretical interpretation of the experimental UV-Vis spectrum. researchgate.net

Theoretical Vibrational Frequencies and Scaling

Theoretical calculations of vibrational frequencies are instrumental in the analysis and assignment of experimental infrared (IR) and Raman spectra. For aromatic amines and their derivatives, DFT methods, particularly with the B3LYP functional and a 6-311++G(d,p) basis set, have been shown to provide reliable predictions of vibrational modes. globalresearchonline.netnih.gov The calculated harmonic frequencies are often systematically higher than the experimental ones due to the neglect of anharmonicity and the use of a finite basis set. To improve the agreement with experimental data, the computed frequencies are uniformly scaled. A common scaling factor for the B3LYP/6-311++G(d,p) level of theory is approximately 0.96. globalresearchonline.netnih.gov

For a molecule like this compound, the vibrational spectrum is expected to be complex, with characteristic modes for the aniline and naphthalene ring systems. Key vibrational modes would include the N-H stretching of the amino group, C-H stretching of the aromatic rings, C-N stretching, C-Cl stretching, and various in-plane and out-of-plane bending and ring deformation modes. The calculated and scaled vibrational frequencies for analogous compounds provide a basis for assigning the experimental spectrum of the title compound.

Table 1: Representative Calculated Vibrational Frequencies for a Related Aniline Derivative (4-chloro-2-fluoroaniline) using DFT (B3LYP/6-311++G(d,p))

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)
N-H Asymmetric Stretch35003360
N-H Symmetric Stretch34003264
Aromatic C-H Stretch3100-30002976-2880
C=C Aromatic Stretch1600-14501536-1392
C-N Stretch1350-12501296-1200
C-Cl Stretch800-600768-576

Note: This table is illustrative and based on data for a similar compound. The exact frequencies for this compound would require specific calculations.

Computed NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.net These calculations are typically performed using DFT, with the B3LYP functional and a suitable basis set, and provide valuable support for the assignment of experimental NMR spectra. nih.gov

For this compound, the ¹H NMR spectrum would feature signals in the aromatic region corresponding to the protons on the aniline and naphthalene rings, as well as a signal for the amino protons. The ¹³C NMR spectrum would show a larger number of signals, one for each unique carbon atom in the molecule. The chemical shifts are sensitive to the electronic environment of each nucleus, and therefore, the calculated values can help to distinguish between the different aromatic protons and carbons. For instance, naphthalene-substituted anilines are expected to show downfield shifts for some aromatic protons due to ring current effects.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for a Structurally Similar Compound

AtomPredicted Chemical Shift (ppm)
Aromatic Protons6.5 - 8.0
Amino Protons3.5 - 5.0
Aromatic Carbons110 - 150

Note: This table provides a general range based on related structures. nih.govchemicalbook.com Precise chemical shifts for this compound would need to be specifically computed.

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra Prediction

The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). This method is effective for calculating the excited states of molecules and predicting their ultraviolet-visible (UV-Vis) absorption spectra. researchgate.netresearchgate.net The calculations provide information about the excitation energies, corresponding to the absorption wavelengths (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands.

For a molecule with extensive conjugation like this compound, the UV-Vis spectrum is expected to show intense absorption bands in the UV region, likely arising from π→π* electronic transitions within the aromatic system. The specific positions of these bands are influenced by the substituents on the aromatic rings. TD-DFT calculations, often performed with the B3LYP functional, can help to identify the nature of these transitions by analyzing the molecular orbitals involved. researchgate.net

Thermodynamic Property Calculations

Quantum chemical calculations can also be used to determine various thermodynamic properties of molecules, such as the standard enthalpy of formation, entropy, and heat capacity. bohrium.com These properties are derived from the calculated vibrational frequencies and other molecular parameters. Such calculations are valuable for understanding the stability and reactivity of the compound under different conditions. For instance, the computed total energy of the optimized molecular structure can be used to assess its relative stability. globalresearchonline.net

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have garnered significant interest due to their potential applications in photonics and optoelectronics. Computational methods play a crucial role in the prediction and understanding of the NLO properties of molecules.

Evaluation of Polarizability and Hyperpolarizability

The NLO response of a molecule is related to its polarizability (α) and first-order hyperpolarizability (β). These properties describe how the electron cloud of a molecule is distorted by an external electric field. Molecules with large hyperpolarizability values are promising candidates for NLO applications. nih.govmdpi.com DFT calculations can be used to compute the polarizability and hyperpolarizability tensors of a molecule. nih.govnih.gov For organic molecules, the NLO properties are often enhanced by the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. mdpi.com In this compound, the amino group acts as an electron donor and the chloro group as a weak electron withdrawer, which could contribute to its NLO properties.

Table 3: Calculated NLO Properties for a Related Chloro-substituted Aniline

PropertyCalculated Value
Dipole Moment (μ)~3-4 Debye
Polarizability (α)~150-200 x 10⁻²⁴ esu
First Hyperpolarizability (β)~5-10 x 10⁻³⁰ esu

Note: These values are illustrative and based on data for analogous compounds. nih.govmdpi.com The actual values for this compound would require specific calculations.

Solvent Effects on Electronic Properties using Continuum Models (e.g., IEF-PCM)

The electronic properties of a molecule can be significantly influenced by its environment, particularly in solution. Continuum models, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM), are widely used to account for the effects of a solvent in quantum chemical calculations. researchgate.net In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This approach allows for the calculation of properties such as UV-Vis spectra and NMR chemical shifts in the presence of a solvent, which often leads to better agreement with experimental data. For a polar molecule like this compound, the inclusion of solvent effects is crucial for accurate predictions of its electronic properties in solution.

Coordination Chemistry and Catalytic Applications

4-Chloro-2-(naphthalen-1-yl)aniline as a Ligand in Metal Complexes

As a ligand, this compound is classified as a monodentate N-donor ligand. The primary coordination site is the nitrogen atom of the amino group, which possesses a lone pair of electrons available for donation to a metal center. The coordinating properties of this aniline (B41778) derivative are significantly influenced by the electronic and steric effects of its substituents.

The chlorine atom at the 4-position is an electron-withdrawing group, which reduces the electron density on the aniline ring and, consequently, the basicity of the amino group. This modification can influence the strength of the metal-ligand bond. The bulky naphthalen-1-yl group at the 2-position introduces considerable steric hindrance around the nitrogen donor atom. This steric bulk plays a crucial role in determining the coordination geometry of the resulting metal complex, influencing the number of ligands that can bind to the metal center and affecting the stability and reactivity of the complex. This steric and electronic profile is foundational to its potential use in catalysis, where fine-tuning these properties is key to controlling reaction outcomes. nih.govorganic-chemistry.org

Complexation with Transition Metal Centers (e.g., Copper)

Transition metals, particularly those from the later d-block such as copper, readily form complexes with N-donor ligands like anilines. While specific, structurally characterized complexes of this compound are not extensively documented, the behavior of analogous systems provides insight into its expected coordination chemistry. For instance, copper(II) complexes with related Schiff base ligands derived from naphthaldehyde and various anilines have been synthesized and studied. researchgate.netrsc.org These studies reveal that copper(II) can adopt various coordination geometries, including distorted square planar and octahedral, depending on the steric and electronic nature of the ligands. rsc.orgnih.gov

In a hypothetical complex with copper(II), this compound would likely coordinate through its nitrogen atom. The steric bulk of the adjacent naphthalene (B1677914) group would be a dominant factor, potentially limiting the number of aniline ligands in the copper's primary coordination sphere. For example, in a copper(II) complex, a square planar geometry might be achieved with two aniline ligands and two other monodentate ligands (like halides) occupying the coordination sites. nih.gov The interaction is a typical Lewis acid-base reaction, where the aniline derivative acts as a Lewis base and the copper ion as a Lewis acid. researchgate.net

Table 1: Potential Coordination Characteristics with Copper(II)

FeatureDescription
Metal Center Copper (Cu(II))
Ligand This compound
Donor Atom Nitrogen (from -NH2 group)
Potential Geometry Square Planar or Distorted Octahedral
Key Influences Steric hindrance from the naphthalene group; reduced basicity from the chloro group.

Application in Catalysis

The ability of aniline derivatives to serve as ligands in transition metal complexes makes them valuable candidates for homogeneous catalysis. The electronic properties and steric bulk of the ligand can be strategically manipulated to enhance catalytic activity, selectivity, and stability.

Palladium-catalyzed cross-coupling reactions are fundamental in synthetic chemistry for forming carbon-nitrogen (C-N) bonds, with the Buchwald-Hartwig amination being a prominent example. In these reactions, aniline derivatives can serve as effective, albeit weakly coordinating, ligands that stabilize the palladium catalyst. nih.gov Complexes of the type [(NHC)PdCl2(aniline)] have been shown to be highly active precatalysts for such transformations. nih.govorganic-chemistry.org

The aniline ligand helps to form a stable, well-defined Pd(II) precatalyst that is often air- and moisture-stable, facilitating easier handling. nih.gov During the catalytic cycle, the aniline ligand can be displaced by a reactant, initiating the cross-coupling process. The electronic nature of the aniline ligand is critical; electron-withdrawing substituents, such as the chloro group in this compound, can enhance the catalytic activity of the palladium center. organic-chemistry.org While this specific compound is not yet a widely reported ligand for this purpose, its structural similarity to other effective aniline ligands suggests its potential for application in developing and fine-tuning catalytic systems for C-N coupling reactions.

The catalytic efficiency of a system is often measured by its turnover number (TON) and turnover frequency (TOF). The TON represents the number of moles of product formed per mole of catalyst before it becomes deactivated, while TOF is the TON per unit time. For palladium-catalyzed cross-coupling reactions, these values are highly dependent on the nature of the ligand, substrate, and reaction conditions.

Specific data for catalysts based on this compound are not available; however, data from related systems using other aniline-based ligands illustrate typical performance. For instance, in Suzuki-Miyaura and Buchwald-Hartwig reactions, palladium complexes bearing aniline ligands can achieve high yields, implying efficient catalysis. nih.govorganic-chemistry.org The steric and electronic properties of the ligand are paramount. The bulky naphthalene group could potentially promote the reductive elimination step in a catalytic cycle, thereby increasing the turnover rate, while the electronic effect of the chloro group can modulate the reactivity of the metal center.

Table 2: Representative Catalytic Efficiency in Palladium-Catalyzed Cross-Coupling Using Aniline-Type Ligands

Reaction TypeLigand TypeCatalyst Loading (mol%)Achieved Yield (%)Reference
Suzuki-Miyaura of Amides(IPr)PdCl2(aniline)1.0 - 2.0>98% nih.gov
Suzuki-Miyaura of Aryl Chlorides(IPr)PdCl2(aniline)1.5up to 96% nih.gov
Buchwald-Hartwig Amination(IPr)PdCl2(aniline)1.5up to 98% nih.gov
C-H Olefination of AnilinesPd(OAc)2 / S,O-Ligand5.070 - 96% acs.org

Note: This table presents data for analogous systems to provide context for the potential efficiency of catalysts derived from this compound. (IPr) is a common N-heterocyclic carbene ligand.


Future Research Directions and Potential Applications

Exploration of Novel Synthetic Routes for Structural Diversity

The generation of a library of derivatives based on the 4-Chloro-2-(naphthalen-1-yl)aniline core is a crucial first step in exploring its potential. Future research will likely focus on developing novel and efficient synthetic methodologies to access a wide range of structurally diverse analogs.

Established palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are prime candidates for the synthesis of the core structure and its derivatives. organic-chemistry.orgyoutube.comyoutube.com This reaction would involve the coupling of an aryl halide with an amine. organic-chemistry.org For instance, the reaction of 1-bromonaphthalene (B1665260) with 4-chloro-2-aminobiphenyl or a related aniline (B41778) derivative could be a viable route. The versatility of the Buchwald-Hartwig amination allows for the introduction of a wide variety of substituents on both the aniline and naphthalene (B1677914) rings, enabling the creation of a diverse compound library. researchgate.net

Another powerful tool for creating the C-C bond between the aniline and naphthalene rings is the Suzuki-Miyaura coupling reaction. libretexts.orgwikipedia.orgyoutube.com This reaction typically involves the coupling of an organoboron compound with an organohalide. libretexts.orgwikipedia.org For example, the coupling of a naphthaleneboronic acid with a chloro-bromo-aniline derivative could be explored. nih.gov The mild reaction conditions and functional group tolerance of the Suzuki coupling make it an attractive method for synthesizing complex biaryl systems. libretexts.orgwikipedia.orgnih.gov

Furthermore, research into C-H activation methodologies could provide more direct and atom-economical routes to these biaryl amines. nih.gov These methods avoid the need for pre-functionalized starting materials, which is a significant advantage in organic synthesis. nih.gov The development of such methods for the selective arylation of anilines with naphthalenes would be a significant advancement.

Advanced Computational Modeling and Simulation

To guide synthetic efforts and to gain a deeper understanding of the structure-property relationships of this compound and its derivatives, advanced computational modeling and simulation techniques will be indispensable.

Molecular Docking Studies: Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net Given that many biaryl amides and naphthalene derivatives exhibit biological activity, docking studies can be employed to predict the binding affinity and mode of interaction of this compound analogs with various biological targets, such as enzymes and receptors. nih.govresearchgate.netnih.govnih.gov For example, docking could be used to screen for potential anticancer activity by simulating the interaction of these compounds with targets like tubulin or topoisomerases. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed information about the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations could be used to study its conformational flexibility, the stability of its interactions with biological targets identified through docking, and its behavior in different solvent environments. nih.gov This information is crucial for understanding its pharmacokinetic properties and for designing molecules with improved biological activity. nih.govnih.gov

Density Functional Theory (DFT) Studies: DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov DFT calculations can be used to predict a wide range of properties for this compound, including its geometry, electronic properties (such as HOMO-LUMO gap), and reactivity. nih.govnih.gov This information can be used to rationalize its chemical behavior and to design new derivatives with desired electronic or optical properties for materials science applications. nih.gov

Expansion of In Vitro Biological Screening Against Diverse Targets

The structural motifs present in this compound—a halogenated aniline and a naphthalene ring—are found in numerous biologically active compounds. This suggests that the compound and its derivatives could exhibit a wide range of biological activities. A comprehensive in vitro biological screening campaign against a diverse panel of targets is therefore a logical and promising area for future research.

Naphthalene derivatives have been reported to possess a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. nih.govijpsjournal.comresearchgate.net For instance, some naphthalene derivatives have shown potent activity against various bacterial and fungal strains. ijpsjournal.comresearchgate.net Therefore, screening this compound and its analogs against a panel of pathogenic microbes would be a worthwhile endeavor.

The biaryl amide structure is a common feature in many potent enzyme inhibitors. nih.govnih.gov For example, biaryl amides have been identified as inhibitors of RORγt, a key target in autoimmune diseases. nih.gov Another study reported the synthesis of biaryl amide derivatives with significant anti-HCV activity. nih.gov These findings suggest that a library of amides derived from this compound should be screened against a variety of enzymes implicated in human diseases.

Furthermore, the presence of a chloro substituent can significantly influence the biological activity of a molecule. ijpsjournal.com Therefore, exploring the impact of different halogen substitutions on the aniline ring could lead to the discovery of compounds with enhanced potency and selectivity.

Development of Functional Materials Based on the Compound

The unique combination of an electron-rich naphthalene ring and a halogenated aniline moiety makes this compound an attractive building block for the development of novel functional materials with interesting electronic and optical properties.

Organic Light-Emitting Diodes (OLEDs): Naphthalene-based materials are widely used in the construction of OLEDs due to their good thermal and electrochemical stability, as well as their charge-transporting properties. alfa-chemistry.com By incorporating the this compound core into larger conjugated systems, it may be possible to develop new materials for use as emitters or charge-transport layers in OLED devices.

Organic Semiconductors: The extended π-system of the naphthalene ring suggests that derivatives of this compound could function as organic semiconductors. alfa-chemistry.comrsc.org Naphthalene and its derivatives have been investigated for their potential in organic field-effect transistors (OFETs). rsc.orgnih.govacs.org The electronic properties of these materials can be tuned by introducing different substituents, making it possible to design both p-type and n-type semiconductors. alfa-chemistry.comrsc.org

Chemical Sensors: Polyaniline and its derivatives are well-known for their use in chemical sensors due to their electrical conductivity and sensitivity to various analytes. rsc.org It is conceivable that polymers incorporating the this compound unit could be synthesized and their sensing capabilities for gases like ammonia (B1221849) or other volatile organic compounds could be investigated. rsc.org

Theoretical Studies on Reaction Mechanisms and Pathways Involving the Compound

A deeper understanding of the fundamental chemical processes involving this compound can be achieved through theoretical studies of its reaction mechanisms and pathways. Such studies can provide valuable insights that can guide the optimization of synthetic routes and predict the reactivity of the compound.

The formation of the crucial C-N bond in the synthesis of this compound is a key area for theoretical investigation. nih.govresearchgate.netrsc.org Using computational methods like DFT, the mechanisms of palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, can be elucidated. nih.gov These studies can help in understanding the role of the catalyst, ligands, and reaction conditions, leading to the development of more efficient and selective synthetic protocols. semanticscholar.org

Furthermore, theoretical studies can be employed to investigate the reactivity of the this compound molecule itself. For example, calculations can predict the most likely sites for electrophilic or nucleophilic attack, providing guidance for its further functionalization. Understanding the reactivity of the chloro and amino groups, as well as the naphthalene ring, is essential for designing new reactions and synthesizing novel derivatives. wikipedia.org

The potential for the compound to participate in photochemical reactions could also be explored through theoretical studies. nih.gov The naphthalene moiety is known to be photoactive, and understanding how the electronic structure of the molecule influences its excited-state properties could open up new applications in photochemistry and materials science.

Q & A

Q. How do structural analogs (e.g., vinyl or azo derivatives) affect photophysical properties?

  • Methodology : Substituents like 1-phenylvinyl redshift UV-Vis absorption (λₐᵦₛ ~350 nm) due to extended conjugation. Time-Dependent DFT (TD-DFT) models these transitions, guiding materials science applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.